molecular formula C13H12N2O2 B2995472 N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide CAS No. 1710585-38-8

N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide

Cat. No.: B2995472
CAS No.: 1710585-38-8
M. Wt: 228.251
InChI Key: LSTDNYDLVJXXEK-UHFFFAOYSA-N
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Description

N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide is a chemical compound with the molecular formula C13H12N2O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound consists of a pyridine ring substituted with a carboxamide group at the 4-position and a hydroxyphenylmethyl group at the nitrogen atom.

Scientific Research Applications

N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Safety and Hazards

The safety information for “N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide” indicates a GHS07 pictogram, with the signal word "Warning" . For more detailed safety information, please refer to the MSDS .

Mechanism of Action

Target of Action

Pyridine compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyridine compounds can undergo various chemical reactions, including nitration . The compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ function.

Biochemical Pathways

Pyridine compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may affect biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

Isonicotinamide, a structurally similar compound, is known to be soluble in water, ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane . This suggests that N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide may have similar solubility properties, which could impact its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide typically involves the reaction of 2-hydroxybenzylamine with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of N-[(2-hydroxyphenyl)methyl]pyridine-4-amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxybenzyl)isonicotinamide
  • N-(2-Hydroxyphenyl)pyridine-4-carboxamide
  • N-(2-Hydroxyphenyl)methylpyridine-3-carboxamide

Uniqueness

N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyphenyl and pyridine carboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[(2-hydroxyphenyl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12-4-2-1-3-11(12)9-15-13(17)10-5-7-14-8-6-10/h1-8,16H,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTDNYDLVJXXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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